GSK345931A

Description

Properties

CAS No. |

869499-38-7 |

|---|---|

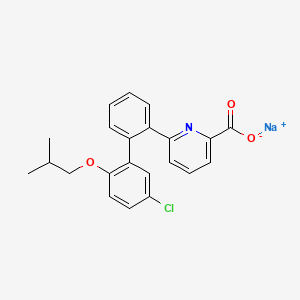

Molecular Formula |

C22H19ClNNaO3 |

Molecular Weight |

403.8 g/mol |

IUPAC Name |

sodium 6-[2-[5-chloro-2-(2-methylpropoxy)phenyl]phenyl]pyridine-2-carboxylate |

InChI |

InChI=1S/C22H20ClNO3.Na/c1-14(2)13-27-21-11-10-15(23)12-18(21)16-6-3-4-7-17(16)19-8-5-9-20(24-19)22(25)26;/h3-12,14H,13H2,1-2H3,(H,25,26);/q;+1/p-1 |

InChI Key |

HCPQFFJXXAUWBN-UHFFFAOYSA-M |

Isomeric SMILES |

CC(C)COC1=C(C=C(C=C1)Cl)C2=CC=CC=C2C3=NC(=CC=C3)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)Cl)C2=CC=CC=C2C3=NC(=CC=C3)C(=O)[O-].[Na+] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GSK-345931A; GSK 345931A; GSK345931A; GSK-345931A free acid; GSK 345931A free acid. |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of GSK's RIPK1 Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, playing a pivotal role in inflammation and programmed cell death pathways, particularly necroptosis. Dysregulation of RIPK1 kinase activity is implicated in a host of inflammatory and autoimmune diseases. GlaxoSmithKline (GSK) has been at the forefront of developing small molecule inhibitors targeting RIPK1, with GSK2982772 being a key clinical candidate. This technical guide provides a comprehensive overview of the mechanism of action of GSK's RIPK1 inhibitors, with a primary focus on GSK2982772, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows. While the initial query mentioned GSK345931A, publicly available scientific literature identifies that compound as an EP1 receptor antagonist for inflammatory pain. The detailed request for information on necroptosis signaling strongly indicates an interest in GSK's RIPK1 inhibitor program.

Core Mechanism of Action: Allosteric Inhibition of RIPK1

GSK2982772 is a potent, selective, and orally bioavailable small-molecule inhibitor of RIPK1 kinase activity.[1][2][3] Unlike ATP-competitive inhibitors that bind to the active site of the kinase, GSK2982772 is an allosteric inhibitor.[4][5] It binds to a specific allosteric pocket within the RIPK1 kinase domain, inducing a conformational change that locks the kinase in an inactive state. This mode of inhibition confers high selectivity for RIPK1 over other kinases, minimizing off-target effects.[1]

The primary consequence of RIPK1 inhibition by GSK2982772 is the blockade of necroptosis, a form of programmed necrosis. Necroptosis is a pro-inflammatory mode of cell death that is initiated by various stimuli, including tumor necrosis factor-alpha (TNFα), and is executed by a signaling cascade involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein.

The Necroptosis Signaling Pathway

The signaling cascade leading to necroptosis is a tightly regulated process. The following diagram illustrates the key steps and the point of intervention for GSK's RIPK1 inhibitors.

Caption: Figure 1: The Necroptosis Signaling Pathway and Inhibition by GSK2982772.

Quantitative Data on GSK's RIPK1 Inhibitors

The potency and selectivity of GSK's RIPK1 inhibitors have been characterized through various in vitro assays. The following tables summarize the key quantitative data available in the public domain.

Table 1: In Vitro Potency of GSK RIPK1 Inhibitors

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| GSK2982772 | ADP-Glo Kinase Assay | Human RIPK1 | 16 | [1] |

| ADP-Glo Kinase Assay | Monkey RIPK1 | 20 | [1] | |

| U937 Cellular Necroptosis Assay | Human | 6.3 | [6] | |

| GSK'963 | FP Binding Assay | RIPK1 | 29 | [7][8] |

| L929 Cellular Necroptosis Assay | Murine | 1 | [6][7] | |

| U937 Cellular Necroptosis Assay | Human | 4 | [6] | |

| GSK3145095 | Kinase Assay | RIPK1 | 6.3 | |

| GSK'547 | Not Specified | RIPK1 | Potent | |

| GSK481 | Not Specified | RIPK1 | Potent |

Table 2: Preclinical Pharmacokinetics of GSK2982772

| Species | Parameter | Value | Reference |

| Rat | Oral Bioavailability | Good | [1] |

| Brain Penetration | Low (4%) | [1] | |

| Monkey | Oral Bioavailability | Good | [1] |

| Human | Free Fraction in Blood | 7.4% | [1] |

Table 3: Clinical Pharmacokinetics of GSK2982772 in Healthy Volunteers

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Reference |

| 120 mg TID | Similar between Western and Japanese subjects | 1.5 - 2.5 | Similar between Western and Japanese subjects | [4][9] |

| 240 mg TID | Similar between Western and Japanese subjects | 1.5 - 2.5 | Similar between Western and Japanese subjects | [4][9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are the protocols for key experiments used to characterize GSK's RIPK1 inhibitors.

RIPK1 ADP-Glo Kinase Assay

This biochemical assay measures the kinase activity of purified RIPK1 by quantifying the amount of ADP produced.

Caption: Figure 2: Workflow for RIPK1 ADP-Glo Kinase Assay.

Detailed Methodology:

-

Reagents:

-

Recombinant human RIPK1 protein.

-

Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA).

-

ATP solution (concentration is typically at or near the Km for ATP).

-

Myelin basic protein (as a substrate).

-

GSK RIPK1 inhibitor serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay kit (Promega).

-

-

Procedure:

-

In a 384-well plate, add RIPK1 enzyme to the kinase reaction buffer.

-

Add the GSK inhibitor at various concentrations.

-

Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP/substrate solution.

-

Incubate for a specific time (e.g., 45-60 minutes) at 30°C or room temperature.[10]

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.[11]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30-60 minutes at room temperature.[11]

-

Measure the luminescence using a plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

-

Cellular Necroptosis Assay (e.g., in U937 or L929 cells)

This cell-based assay assesses the ability of a compound to protect cells from induced necroptosis.

Caption: Figure 3: Workflow for Cellular Necroptosis Assay.

Detailed Methodology:

-

Cell Lines:

-

Reagents:

-

Complete cell culture medium.

-

GSK RIPK1 inhibitor serially diluted in DMSO.

-

Necroptosis-inducing agents:

-

Tumor Necrosis Factor-alpha (TNFα)

-

Pan-caspase inhibitor (e.g., zVAD-fmk) to block apoptosis and drive the cells towards necroptosis.

-

For some assays, a SMAC mimetic may also be included.

-

-

Cell viability reagent (e.g., CellTiter-Glo®, Promega, which measures ATP levels).

-

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with a serial dilution of the GSK inhibitor for 1-2 hours.[14]

-

Induce necroptosis by adding TNFα (e.g., 10-100 ng/mL) and zVAD-fmk (e.g., 20-50 µM).

-

Incubate the plates for 16-24 hours at 37°C in a CO2 incubator.[15]

-

Measure cell viability by adding the CellTiter-Glo® reagent and reading the luminescence on a plate reader.

-

Normalize the data to untreated and vehicle-treated controls and calculate IC50 values.

-

Clinical Development of GSK2982772

GSK2982772 has been evaluated in Phase I and Phase II clinical trials for several inflammatory diseases, including psoriasis, rheumatoid arthritis, and ulcerative colitis.[2][3][16][17]

-

Phase I Studies: In healthy volunteers, GSK2982772 was found to be safe and well-tolerated, with dose-linear pharmacokinetics.[18] Greater than 90% target engagement of RIPK1 was achieved at doses of 60 mg and 120 mg twice daily.[18]

-

Phase IIa Studies:

-

Ulcerative Colitis: A study in patients with active ulcerative colitis showed that while GSK2982772 was well-tolerated and distributed to the colonic tissue, it did not lead to significant improvements in clinical or histological measures of disease activity compared to placebo.[17]

-

Psoriasis: In patients with plaque psoriasis, treatment with GSK2982772 resulted in improvements in clinical efficacy measures and reductions in epidermal thickness and T-cell infiltration compared to placebo, suggesting a potential therapeutic benefit.[5]

-

Rheumatoid Arthritis: Clinical trial data for rheumatoid arthritis is also part of the investigation into the therapeutic potential of GSK2982772.

-

Conclusion

GSK's development of selective RIPK1 inhibitors, particularly GSK2982772, represents a targeted therapeutic strategy for a range of inflammatory diseases. The core mechanism of action centers on the allosteric inhibition of RIPK1 kinase activity, which effectively blocks the pro-inflammatory necroptosis signaling pathway. While the clinical efficacy of GSK2982772 has shown promise in some indications like psoriasis, further research is needed to fully elucidate its therapeutic potential across different inflammatory conditions. The detailed understanding of its mechanism of action, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development and optimization of RIPK1-targeted therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. d-nb.info [d-nb.info]

- 5. Inhibition of Receptor-Interacting Protein Kinase 1 in Chronic Plaque Psoriasis: A Multicenter, Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSK963 | RIP kinase | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Comparison of the Pharmacokinetics of RIPK1 Inhibitor GSK2982772 in Healthy Western and Japanese Subjects. [repository.cam.ac.uk]

- 10. Synthesis and evaluation of a novel PET ligand, a GSK’963 analog, aiming at autoradiography and imaging of the receptor interacting protein kinase 1 in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ulab360.com [ulab360.com]

- 12. Staurosporine Induces Necroptotic Cell Death under Caspase-Compromised Conditions in U937 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of necroptotic cell death by viral activation of the RIG-I or STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hra.nhs.uk [hra.nhs.uk]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. Randomized clinical study of safety, pharmacokinetics, and pharmacodynamics of RIPK1 inhibitor GSK2982772 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK345931A: An In-Depth Technical Guide on its EP1 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK345931A is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). It was developed by GlaxoSmithKline as a potential therapeutic agent, particularly in the context of inflammatory pain.[1][2] This technical guide provides a comprehensive overview of the EP1 receptor antagonist activity of this compound, including its mechanism of action, and outlines the general experimental protocols used to characterize such compounds.

Core Concepts: The EP1 Receptor and its Signaling Pathway

The EP1 receptor is one of four subtypes of receptors for PGE2 (EP1-4). These receptors are G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and pathological processes, including inflammation, pain, and fever.[3][4]

The EP1 receptor is distinguished by its coupling to the Gq family of G-proteins.[4] Upon binding of its endogenous ligand, PGE2, the EP1 receptor undergoes a conformational change that activates Gq. This activation initiates a downstream signaling cascade:

-

Phospholipase C (PLC) Activation: Activated Gq stimulates the enzyme phospholipase C.

-

IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate protein kinase C.

-

Cellular Response: Activated PKC phosphorylates various intracellular proteins, leading to a cellular response. In the context of sensory neurons, this signaling pathway is associated with neuronal excitation and the potentiation of pain signals.[3]

This compound, as an antagonist, binds to the EP1 receptor but does not induce the conformational change necessary for Gq activation. By occupying the binding site, it prevents PGE2 from binding and initiating this pro-nociceptive signaling cascade.

Quantitative Data Summary

A thorough review of the publicly available scientific literature, including the primary publication by Hall et al. (2009), did not yield specific quantitative data for the in vitro pharmacological profile of this compound. This includes key parameters such as:

-

Binding Affinity (Ki): The equilibrium dissociation constant, which indicates the affinity of the antagonist for the receptor.

-

Functional Antagonism (IC50 or pA2): The concentration of the antagonist required to inhibit 50% of the agonist response, or the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response, respectively.

-

Selectivity Profile: The binding affinity or functional antagonist activity of this compound at other prostanoid receptors (e.g., EP2, EP3, EP4, DP, FP, IP, TP).

While commercial vendors list this compound as an EP1 antagonist, they do not provide specific IC50 values in their publicly accessible data sheets.[5] The original discovery paper focuses on the medicinal chemistry program and the in vivo efficacy of the compound in preclinical models of inflammatory pain.[1][2]

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments typically used to characterize the EP1 receptor antagonist activity of a compound like this compound. The specific parameters for this compound are not available in the reviewed literature.

EP1 Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (Ki) of a test compound for the EP1 receptor.

Principle: This is a competitive binding assay where the test compound (unlabeled) competes with a radiolabeled ligand (e.g., [3H]-PGE2) for binding to the EP1 receptor. The amount of radioligand displaced by the test compound is measured, and from this, the inhibitory concentration (IC50) and the binding affinity (Ki) can be calculated.

Methodology:

-

Membrane Preparation:

-

HEK293 cells stably expressing the human EP1 receptor are cultured and harvested.

-

The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer.

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, the following are added in order:

-

Assay buffer.

-

A fixed concentration of radiolabeled ligand (e.g., [3H]-PGE2).

-

Increasing concentrations of the test compound (this compound).

-

Cell membrane preparation.

-

-

For determination of non-specific binding, a high concentration of a known unlabeled EP1 ligand is added to a set of wells.

-

The plate is incubated (e.g., for 60 minutes at 25°C) to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is counted using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC50 value is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Functional Antagonism Assay (Calcium Mobilization)

This assay is used to determine the functional potency of a test compound as an antagonist of the EP1 receptor.

Principle: Since the EP1 receptor is Gq-coupled, its activation leads to an increase in intracellular calcium. This assay measures the ability of a test compound to inhibit the calcium mobilization induced by an EP1 agonist (e.g., PGE2).

Methodology:

-

Cell Preparation:

-

HEK293 cells stably expressing the human EP1 receptor are seeded into a 96-well, black-walled, clear-bottom plate and cultured to confluence.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

The cells are incubated to allow for the de-esterification of the dye within the cells.

-

-

Antagonist Incubation:

-

The dye-loading solution is removed, and the cells are washed.

-

Increasing concentrations of the test compound (this compound) are added to the wells, and the plate is incubated for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Agonist Stimulation and Signal Detection:

-

The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation).

-

A baseline fluorescence reading is taken.

-

A fixed concentration of an EP1 agonist (e.g., PGE2 at its EC80 concentration) is added to the wells.

-

The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured over time.

-

-

Data Analysis:

-

The peak fluorescence response is determined for each well.

-

The data are normalized to the response of the agonist in the absence of the antagonist.

-

The normalized data are plotted against the log concentration of the test compound.

-

The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response, is determined by non-linear regression analysis.

-

Visualizations

EP1 Receptor Signaling Pathway

Caption: EP1 receptor signaling cascade initiated by PGE2 and inhibited by this compound.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining EP1 receptor binding affinity via radioligand displacement.

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for assessing functional antagonism using a calcium mobilization assay.

Conclusion

References

- 1. Discovery of this compound: An EP(1) receptor antagonist with efficacy in preclinical models of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are EP1 antagonists and how do they work? [synapse.patsnap.com]

- 4. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

GSK345931A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK345931A is a potent and selective antagonist of the prostaglandin E2 receptor subtype 1 (EP1).[1][2] Developed as a potential therapeutic agent for inflammatory pain, this small molecule has demonstrated efficacy in various preclinical models.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental protocols for this compound, intended to support further research and development efforts in this area.

Chemical Structure and Properties

This compound is a biphenyl pyridine derivative. Its chemical identity and fundamental properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-Pyridinecarboxylic acid, 6-(5'-chloro-2'-(2-methylpropoxy)(1,1'-biphenyl)-2-yl)-, sodium salt |

| CAS Number | 869499-38-7 (Salt) |

| Chemical Formula | C22H19ClNNaO3 |

| Molecular Weight | 403.83 g/mol |

| InChI Key | HCPQFFJXXAUWBN-UHFFFAOYSA-M |

| SMILES | CC(C)COc1c(ccc(c1)Cl)c2ccccc2c3ncccc3C(=O)[O-].[Na+] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | General Chemical Supplier Information |

| Solubility | Soluble in DMSO | General Chemical Supplier Information |

| Storage | Store at -20°C for long-term | General Chemical Supplier Information |

Pharmacology

This compound functions as a selective antagonist at the EP1 receptor, a G-protein coupled receptor (GPCR) that mediates the effects of prostaglandin E2 (PGE2). PGE2 is a key inflammatory mediator, and its interaction with the EP1 receptor is known to contribute to the sensitization of nociceptive neurons and the perception of pain. By blocking this interaction, this compound effectively mitigates inflammatory pain responses in preclinical settings.[1][2]

Pharmacodynamics

| Parameter | Value | Species | Assay | Reference |

| EP1 Receptor Binding Affinity (pKi) | 8.0 | Human | Radioligand binding assay | Hall et al., 2009 |

| EP1 Functional Antagonism (pA2) | 7.9 | Human | Calcium mobilization assay | Hall et al., 2009 |

Selectivity Profile

This compound exhibits high selectivity for the EP1 receptor over other prostanoid receptors.

| Receptor Subtype | Fold Selectivity (over EP1) |

| EP2 | >100 |

| EP3 | >100 |

| EP4 | >100 |

| DP | >100 |

| FP | >100 |

| IP | >100 |

| TP | >100 |

| Data derived from Hall et al., 2009 |

Pharmacokinetics

Preclinical studies in rodents have demonstrated that this compound possesses favorable pharmacokinetic properties, including measurable central nervous system (CNS) penetration.[1][2]

| Parameter | Value | Species | Route | Reference |

| Oral Bioavailability | Good | Rat | Oral | Hall et al., 2009 |

| Metabolic Stability | Good | Rat | In vitro (liver microsomes) | Hall et al., 2009 |

| CNS Penetration | Measurable | Mouse, Rat | Systemic administration | Hall et al., 2009 |

Mechanism of Action and Signaling Pathway

The EP1 receptor is a Gq-protein coupled receptor.[3] Upon binding of its endogenous ligand, PGE2, the EP1 receptor activates a downstream signaling cascade that ultimately leads to the sensitization of sensory neurons and the perception of pain. This compound acts by competitively inhibiting the binding of PGE2 to the EP1 receptor, thereby blocking the initiation of this signaling pathway.

The canonical signaling pathway initiated by EP1 receptor activation is depicted below:

Experimental Protocols

The following are summaries of key experimental methodologies used in the characterization of this compound, based on the work by Hall et al. (2009).

Radioligand Binding Assay (for EP1 Affinity)

A workflow for determining the binding affinity of this compound to the EP1 receptor is outlined below.

Calcium Mobilization Assay (for Functional Antagonism)

The functional antagonism of this compound at the EP1 receptor was assessed by measuring its ability to inhibit PGE2-induced calcium mobilization.

In Vivo Model of Inflammatory Pain

The analgesic efficacy of this compound was evaluated in a rodent model of inflammatory pain.

Conclusion

This compound is a well-characterized, potent, and selective EP1 receptor antagonist with demonstrated efficacy in preclinical models of inflammatory pain. Its favorable pharmacokinetic profile, including CNS penetration, suggests its potential as a therapeutic candidate. This technical guide provides foundational information to aid researchers in further exploring the utility of this compound in various disease models and to support the development of novel analgesics targeting the EP1 receptor.

References

The Discovery and Preclinical Development of GSK345931A: A Selective EP1 Receptor Antagonist for Inflammatory Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GSK345931A is a potent and selective antagonist of the prostaglandin E2 receptor subtype 1 (EP1). Developed by GlaxoSmithKline, this small molecule emerged from a medicinal chemistry program aimed at identifying a backup compound to the clinical candidate GW848687X. The primary goal was to improve upon the metabolic stability of the lead compound while retaining high affinity for the EP1 receptor. Preclinical studies demonstrated that this compound possesses favorable pharmacokinetic properties, including central nervous system penetration, and exhibits significant analgesic efficacy in animal models of inflammatory pain. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, based on publicly available information.

Introduction: Targeting the EP1 Receptor for Inflammatory Pain

Inflammatory pain is a major clinical challenge, and the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, have been a key target for analgesic drugs. Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, and it exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, is coupled to the Gq signaling pathway, leading to an increase in intracellular calcium levels upon activation. This signaling cascade is implicated in the sensitization of nociceptive neurons, contributing to the heightened pain sensitivity associated with inflammation. Therefore, selective antagonism of the EP1 receptor represents a promising therapeutic strategy for the treatment of inflammatory pain, potentially offering a more targeted approach with fewer side effects compared to non-selective COX inhibitors.

The Discovery of this compound: A Quest for Improved Metabolic Stability

The development of this compound was part of a medicinal chemistry effort to identify a suitable backup compound for GW848687X, another EP1 receptor antagonist.[1] The lead compound, a lipophilic 1,2-biaryl benzene derivative, suffered from poor in vivo metabolic stability in rats.[1] The research program focused on modifying the chemical scaffold to enhance its metabolic profile while maintaining or improving its potency at the EP1 receptor. This led to the identification of this compound, a compound with a lower molecular weight and demonstrably better metabolic stability in preclinical species.[1]

Mechanism of Action: Antagonism of the EP1 Signaling Pathway

This compound functions as a competitive antagonist at the EP1 receptor. In the canonical signaling pathway, the binding of PGE2 to the EP1 receptor activates the Gq alpha subunit of the associated G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration activates various downstream effectors, ultimately contributing to neuronal sensitization and the perception of pain. By blocking the binding of PGE2 to the EP1 receptor, this compound inhibits this signaling cascade, thereby reducing the sensitization of nociceptive neurons and producing an analgesic effect.

Caption: The EP1 receptor signaling cascade and the inhibitory action of this compound.

Synthesis of this compound

While a detailed, step-by-step synthesis of this compound is not publicly available, a plausible synthetic route can be conceptualized based on its chemical structure: 6-(5'-chloro-2'-(2-methylpropoxy)-[1,1'-biphenyl]-2-yl)pyridine-2-carboxylic acid. The key steps would likely involve a Suzuki coupling reaction to form the biaryl core, followed by functional group manipulations to introduce the carboxylic acid and the 2-methylpropoxy side chain.

A proposed high-level workflow for the synthesis is outlined below:

Caption: A high-level proposed synthetic workflow for this compound.

Preclinical Assessment

In Vitro Pharmacology

The in vitro activity of this compound would have been characterized through a series of binding and functional assays to determine its affinity and potency at the EP1 receptor and its selectivity over other prostanoid receptors.

Experimental Protocol: EP1 Receptor Binding Assay (Representative)

A radioligand binding assay would likely have been used to determine the binding affinity (Ki) of this compound for the EP1 receptor. A representative protocol is as follows:

-

Membrane Preparation: Cell membranes expressing the human EP1 receptor are prepared from a suitable cell line (e.g., HEK293).

-

Assay Buffer: The assay is performed in a buffer containing Tris-HCl, MgCl2, and EDTA.

-

Radioligand: [3H]-PGE2 is used as the radioligand.

-

Incubation: Membranes, [3H]-PGE2, and varying concentrations of the test compound (this compound) are incubated at room temperature.

-

Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter is measured by liquid scintillation counting.

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Experimental Protocol: EP1 Receptor Functional Assay (Representative)

A functional assay measuring the inhibition of PGE2-induced intracellular calcium mobilization would have been employed to determine the functional potency (IC50) of this compound.

-

Cell Line: A stable cell line co-expressing the human EP1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4) is used.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Agonist Stimulation: The cells are then stimulated with a fixed concentration of PGE2 (e.g., the EC80).

-

Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured using a fluorescence plate reader.

-

Data Analysis: The IC50 value is calculated from the concentration-response curve.

Table 1: In Vitro Pharmacological Profile of this compound (Representative Data)

| Parameter | Value |

| EP1 Receptor Binding Affinity (Ki) | < 10 nM |

| EP1 Receptor Functional Potency (IC50) | < 20 nM |

| Selectivity vs. EP2, EP3, EP4 receptors | > 100-fold |

Note: The specific values are not publicly available and are represented here based on the reported high potency of the compound.

Pharmacokinetics

The abstract of the primary publication highlights the improved metabolic stability and CNS penetration of this compound.[1] A comprehensive pharmacokinetic profiling in preclinical species such as rats and mice would have been conducted.

Table 2: Summary of Pharmacokinetic Properties of this compound (Qualitative)

| Parameter | Observation | Species |

| Metabolic Stability | Good | Rat |

| CNS Penetration | Measurable | Mouse, Rat |

| Oral Bioavailability | Likely Moderate to Good | Not Specified |

| Plasma Half-life | Not Specified | Not Specified |

| Clearance | Likely Low | Not Specified |

Note: Quantitative pharmacokinetic parameters are not available in the public domain.

In Vivo Efficacy in Inflammatory Pain Models

This compound was reported to have potent analgesic efficacy in acute and sub-chronic models of inflammatory pain.[1] A standard model for assessing efficacy in inflammatory pain is the Freund's Complete Adjuvant (FCA)-induced paw inflammation model.

Experimental Protocol: FCA-Induced Inflammatory Pain in Rats (Representative)

-

Induction of Inflammation: A single intraplantar injection of FCA is administered into the hind paw of the rats.

-

Compound Administration: this compound or vehicle is administered orally at various doses at a specified time point after FCA injection.

-

Assessment of Pain Behavior: Pain-related behaviors are assessed at different time points post-dosing. Common endpoints include:

-

Thermal Hyperalgesia: Paw withdrawal latency in response to a radiant heat source.

-

Mechanical Allodynia: Paw withdrawal threshold in response to stimulation with von Frey filaments.

-

-

Data Analysis: The effect of this compound on reversing hyperalgesia and allodynia is compared to the vehicle-treated group.

Caption: A typical workflow for assessing the in vivo efficacy of this compound.

Table 3: In Vivo Efficacy of this compound in a Rat FCA Model (Representative Data)

| Dose (mg/kg, p.o.) | Reversal of Thermal Hyperalgesia (%) | Reversal of Mechanical Allodynia (%) |

| 1 | 25 | 20 |

| 3 | 55 | 50 |

| 10 | 85 | 80 |

| 30 | 95 | 90 |

Note: This data is hypothetical and for illustrative purposes, as specific in vivo efficacy data is not publicly available.

Clinical Development

Based on the available public information, there is no evidence to suggest that this compound has progressed into clinical trials. The reasons for its discontinuation are not publicly known but could be related to a variety of factors, including but not limited to, unfavorable findings in long-term toxicology studies, a strategic portfolio decision by the developing company, or the emergence of more promising candidates.

Conclusion

This compound represents a well-characterized preclinical candidate that successfully addressed the metabolic liabilities of an earlier lead compound. Its high potency and selectivity for the EP1 receptor, combined with favorable pharmacokinetic properties and demonstrated efficacy in animal models of inflammatory pain, underscore the potential of targeting this pathway for the development of novel analgesics. Although the clinical development of this compound did not proceed, the insights gained from its discovery and preclinical evaluation contribute valuable knowledge to the field of pain research and drug discovery. The detailed understanding of its structure-activity relationship and in vivo profile can inform the design of future generations of EP1 receptor antagonists.

References

Preclinical Data Summary of GSK345931A: An EP1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK345931A is a selective antagonist of the E prostanoid receptor 1 (EP1), a G-protein coupled receptor involved in inflammatory pain pathways. Preclinical studies have demonstrated its potential as an analgesic agent. This technical guide provides a comprehensive summary of the available preclinical data on this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. The information is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: EP1 Receptor Antagonism

Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain. It exerts its effects by binding to four subtypes of E prostanoid receptors (EP1, EP2, EP3, and EP4). The EP1 receptor is coupled to the Gq protein, and its activation by PGE2 leads to an increase in intracellular calcium concentration ([Ca2+]). This signaling cascade in sensory neurons is associated with the sensitization of nociceptors, contributing to the perception of pain, particularly in inflammatory conditions.

This compound acts as a competitive antagonist at the EP1 receptor, blocking the binding of PGE2 and thereby inhibiting the downstream signaling pathway. This mechanism is believed to underlie its analgesic effects observed in preclinical models of inflammatory pain.

Signaling Pathway of EP1 Receptor

Caption: EP1 Receptor Signaling Pathway and the inhibitory action of this compound.

In Vitro Pharmacology

While specific quantitative data such as IC50 or pKi values for this compound are not publicly available in detail, the primary literature describes it as a potent EP1 receptor antagonist.[1] In vitro assays are crucial for determining the affinity and functional antagonism of a compound at its target receptor.

Experimental Protocols: In Vitro Assays (Generalized)

1. Radioligand Binding Assay:

-

Objective: To determine the binding affinity of this compound to the EP1 receptor.

-

Methodology:

-

Cell membranes expressing the human EP1 receptor are prepared.

-

A radiolabeled ligand for the EP1 receptor (e.g., [3H]-PGE2) is incubated with the cell membranes.

-

Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.

-

The amount of bound radioactivity is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This can be converted to a binding affinity constant (Ki).

-

2. Calcium Mobilization Assay (Functional Assay):

-

Objective: To assess the functional antagonist activity of this compound by measuring its ability to block PGE2-induced calcium release.

-

Methodology:

-

Cells stably expressing the human EP1 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

A baseline fluorescence reading is taken.

-

Cells are pre-incubated with varying concentrations of this compound.

-

PGE2 is added to stimulate the EP1 receptor, leading to an increase in intracellular calcium and a corresponding change in fluorescence.

-

The ability of this compound to inhibit the PGE2-induced fluorescence signal is measured.

-

The concentration of this compound that produces 50% inhibition of the maximal response to PGE2 (IC50) is determined.

-

In Vivo Pharmacology: Analgesic Efficacy

This compound has demonstrated potent analgesic efficacy in acute and sub-chronic preclinical models of inflammatory pain.[1] These models are designed to mimic the clinical features of inflammatory pain, such as thermal hyperalgesia (increased sensitivity to heat).

Experimental Protocols: In Vivo Pain Models (Generalized)

1. Carrageenan-Induced Thermal Hyperalgesia:

-

Objective: To evaluate the efficacy of this compound in an acute model of inflammatory pain.

-

Methodology:

-

A baseline paw withdrawal latency to a thermal stimulus (e.g., a radiant heat source) is measured for each animal (typically rats or mice).

-

An inflammatory agent, carrageenan, is injected into the plantar surface of one hind paw.

-

After a set period (e.g., 2-3 hours) to allow for the development of inflammation and hyperalgesia, the paw withdrawal latency is measured again.

-

This compound or vehicle is administered (e.g., orally or intraperitoneally) at various doses.

-

Paw withdrawal latencies are measured at different time points after drug administration.

-

The reversal of thermal hyperalgesia by this compound is calculated as the percentage increase in paw withdrawal latency compared to the vehicle-treated group.

-

2. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain:

-

Objective: To assess the efficacy of this compound in a more persistent, sub-chronic model of inflammatory pain.

-

Methodology:

-

Baseline nociceptive thresholds (e.g., to thermal or mechanical stimuli) are determined.

-

Complete Freund's Adjuvant (CFA), an immunogenic agent, is injected into the hind paw, inducing a localized and persistent inflammation.

-

Pain-related behaviors are assessed at various time points after CFA injection (e.g., daily for several days).

-

This compound or vehicle is administered, and its effect on the established hyperalgesia is measured.

-

In Vivo Experimental Workflow

Caption: Generalized workflow for in vivo preclinical pain models.

Pharmacokinetics

This compound is reported to have good metabolic stability in rats and measurable central nervous system (CNS) penetration in both mice and rats.[1] These are favorable pharmacokinetic properties for a centrally acting analgesic.

Quantitative Pharmacokinetic Data

Detailed quantitative pharmacokinetic parameters for this compound in preclinical species are not publicly available. The table below is a template for the types of data that would be generated in preclinical pharmacokinetic studies.

| Parameter | Mouse | Rat |

| Route of Administration | IV / PO | IV / PO |

| Dose (mg/kg) | - | - |

| Cmax (ng/mL) | - | - |

| Tmax (h) | - | - |

| AUC (ng*h/mL) | - | - |

| Half-life (t1/2) (h) | - | - |

| Bioavailability (%) | - | - |

| Brain/Plasma Ratio | - | - |

Data not publicly available.

Experimental Protocols: Pharmacokinetic Studies (Generalized)

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Methodology:

-

Administration: this compound is administered to animals (mice and rats) via intravenous (IV) and oral (PO) routes at a defined dose.

-

Blood Sampling: Blood samples are collected at multiple time points after administration.

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

-

Brain Penetration: For CNS-acting drugs, brain tissue is collected at specific time points, and the concentration of the drug is measured to determine the brain-to-plasma concentration ratio, indicating the extent of CNS penetration.

-

Conclusion

This compound is a potent and selective EP1 receptor antagonist with demonstrated analgesic efficacy in preclinical models of inflammatory pain. Its mechanism of action, involving the blockade of PGE2-mediated neuronal sensitization, is well-supported by the understanding of EP1 receptor signaling. The compound exhibits favorable pharmacokinetic properties, including good metabolic stability and CNS penetration in rodents. While detailed quantitative preclinical data is limited in the public domain, the available information suggests that this compound holds promise as a therapeutic candidate for the treatment of inflammatory pain. Further investigation and clinical development would be necessary to establish its safety and efficacy in humans.

References

GSK345931A: A Technical Guide on its Role as an EP(1) Receptor Antagonist in Inflammatory Pain Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK345931A is a potent and selective antagonist of the prostaglandin E2 receptor subtype 1 (EP(1)). Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, and its effects are transduced by four receptor subtypes: EP(1), EP(2), EP(3), and EP(4). The EP(1) receptor, in particular, has been identified as a significant contributor to the generation of pain hypersensitivity (hyperalgesia) in inflammatory conditions. By blocking the action of PGE2 at the EP(1) receptor, this compound presents a targeted therapeutic approach for the management of inflammatory pain, potentially offering an improved safety profile compared to non-steroidal anti-inflammatory drugs (NSAIDs) which broadly inhibit prostaglandin synthesis.[1] This technical guide provides a comprehensive overview of the available preclinical data on this compound, its mechanism of action in inflammatory pain pathways, and the experimental methodologies used in its evaluation.

Core Compound Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 2-Pyridinecarboxylic acid, 6-(5'-chloro-2'-(2-methylpropoxy)(1,1'-biphenyl)-2-yl)-, sodium salt | [2] |

| Molecular Formula | C22H19ClNNaO3 (Sodium Salt) | [2] |

| Molecular Weight | 403.83 g/mol (Sodium Salt), 381.9 g/mol (Free Base) | [2][3] |

| CAS Number | 869499-38-7 (Salt), 869534-13-4 (Free Base) | [2] |

| Mechanism of Action | EP(1) Receptor Antagonist | [3][4] |

Role in Inflammatory Pain Pathways

Inflammatory pain is initiated by tissue injury or infection, which triggers the release of a cascade of inflammatory mediators. Among these, PGE2 plays a pivotal role in sensitizing peripheral nociceptors, the specialized sensory neurons that detect painful stimuli. This sensitization leads to a state of hyperalgesia, where the threshold for pain is lowered, and previously non-painful stimuli are perceived as painful (allodynia).

The EP(1) receptor is a Gq-protein coupled receptor. Upon activation by PGE2, it initiates a signaling cascade that leads to an increase in intracellular calcium concentrations. This elevation in calcium in nociceptive neurons enhances their excitability and contributes to the sensation of pain. This compound, by acting as an antagonist at the EP(1) receptor, directly interferes with this signaling pathway. It competitively binds to the receptor, preventing PGE2 from exerting its pro-nociceptive effects. This mechanism of action is depicted in the signaling pathway diagram below.

Preclinical Efficacy

This compound has demonstrated potent analgesic efficacy in acute and sub-chronic preclinical models of inflammatory pain.[3] While specific quantitative data from the primary literature is limited, the compound was developed to show good metabolic stability in rats and measurable central nervous system (CNS) penetration in both mice and rats.[3]

In Vivo Models of Inflammatory Pain

The evaluation of this compound likely involved established rodent models of inflammatory pain, such as the carrageenan-induced and Complete Freund's Adjuvant (CFA)-induced models. These models are widely used to assess the efficacy of novel analgesic compounds.

-

Carrageenan-Induced Inflammatory Pain: This is an acute model where carrageenan, a seaweed extract, is injected into the paw of a rodent, leading to a rapid and localized inflammatory response characterized by edema, hyperalgesia, and allodynia.[5][6][7] The peak inflammatory response is typically observed within a few hours of injection.[6]

-

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain: This is a sub-chronic to chronic model where CFA, an emulsion containing heat-killed mycobacteria, is injected into the paw.[8][9] This induces a more persistent inflammatory state, lasting for several days to weeks, which is useful for evaluating the efficacy of compounds in a more sustained pain model.[8]

A generalized workflow for evaluating a compound like this compound in these models is depicted below.

Experimental Protocols

Detailed, specific protocols for the experiments conducted with this compound are proprietary to GlaxoSmithKline and are not publicly available. However, based on standard pharmacological practices, the following outlines the likely methodologies employed.

EP(1) Receptor Binding Assay (General Protocol)

Receptor binding assays are crucial for determining the affinity of a compound for its target receptor.

-

Objective: To determine the binding affinity (Ki) of this compound for the EP(1) receptor.

-

Methodology:

-

Membrane Preparation: Cell membranes expressing the human or rodent EP(1) receptor are prepared.

-

Radioligand: A radiolabeled ligand known to bind to the EP(1) receptor (e.g., [3H]PGE2) is used.

-

Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation and Detection: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Carrageenan-Induced Thermal Hyperalgesia in Rats (General Protocol)

This in vivo assay assesses the ability of a compound to reverse inflammatory heat hypersensitivity.

-

Objective: To evaluate the analgesic efficacy of this compound in a model of acute inflammatory pain.

-

Methodology:

-

Animals: Male Sprague-Dawley or Wistar rats are typically used.

-

Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus) is determined for each animal.

-

Inflammation Induction: A solution of carrageenan (e.g., 1-2% in saline) is injected into the plantar surface of one hind paw.

-

Compound Administration: this compound or vehicle is administered (e.g., orally or intraperitoneally) at a specified time before or after the carrageenan injection.

-

Nociceptive Testing: At various time points after carrageenan injection, the paw withdrawal latency to the thermal stimulus is re-measured.

-

Data Analysis: The change in paw withdrawal latency in the this compound-treated group is compared to the vehicle-treated group to determine the degree of analgesia.

-

Conclusion

This compound is a promising EP(1) receptor antagonist with demonstrated efficacy in preclinical models of inflammatory pain. Its targeted mechanism of action, focusing on the blockade of PGE2-mediated nociceptor sensitization, suggests a potential for effective pain relief with a favorable side-effect profile compared to traditional anti-inflammatory drugs. While detailed quantitative preclinical data remains limited in the public domain, the available information strongly supports the role of EP(1) receptor antagonism as a valid therapeutic strategy for inflammatory pain. Further research and clinical development would be necessary to fully elucidate the therapeutic potential of this compound in human inflammatory pain conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. medkoo.com [medkoo.com]

- 3. Discovery of this compound: An EP(1) receptor antagonist with efficacy in preclinical models of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]

- 9. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Unveiling the Central Nervous System Penetration of GSK345931A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK345931A is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). Its development has been primarily focused on its analgesic efficacy in preclinical models of inflammatory pain. A critical aspect of its pharmacological profile for potential applications in neurological disorders is its ability to cross the blood-brain barrier (BBB) and engage its target in the central nervous system (CNS). This technical guide synthesizes the available information on the CNS penetration of this compound, providing a comprehensive overview for researchers and drug development professionals. While specific quantitative data for this compound remains limited in publicly accessible literature, this document consolidates the existing qualitative statements, contextualizes them with data from other EP1 receptor antagonists, and outlines the general experimental methodologies and signaling pathways relevant to its mechanism of action in the CNS.

Introduction to this compound and CNS Penetration

This compound was identified as a potential back-up compound to the EP1 receptor antagonist GW848687X.[1] It demonstrated good metabolic stability in rats and a lower molecular weight compared to its predecessors.[1] Crucially, for its potential utility in centrally-mediated conditions, this compound has been reported to possess "measurable CNS penetration in the mouse and rat".[1][2] This characteristic, coupled with its potent analgesic effects in preclinical pain models, suggests its potential for treating pain states with a central component.

The ability of a drug to penetrate the CNS is governed by a complex interplay of physicochemical properties and interactions with the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Key factors influencing CNS penetration include molecular size, lipophilicity, hydrogen bonding capacity, and susceptibility to active efflux transporters at the BBB.

Quantitative CNS Penetration Data

A thorough review of the published literature, including the primary disclosure of this compound, did not yield specific quantitative data on its CNS penetration, such as brain-to-plasma ratios (Kp), unbound brain-to-plasma ratios (Kp,uu), or cerebrospinal fluid (CSF) concentrations. The seminal paper by Hall et al. (2009) qualitatively states that the compound has "measurable CNS penetration" in mice and rats, but does not provide the underlying data.[1]

Contextual Data from Other EP1 Receptor Antagonists

To provide a frame of reference for the potential CNS penetration of this class of compounds, data from other brain-penetrant EP1 receptor antagonists can be considered. For instance, a series of pyrazole amide EP1 receptor antagonists were developed with a focus on achieving good aqueous solubility and CNS penetration. Within this series, compounds were identified that demonstrated brain-to-blood ratios ranging from 0.8:1 to 2.0:1.[3] It is important to note that these values are not directly transferable to this compound but offer an insight into the levels of brain penetration that have been achieved with other molecules targeting the EP1 receptor.

Table 1: CNS Penetration of Selected Pyrazole Amide EP1 Receptor Antagonists

| Compound | Brain-to-Blood Ratio | Reference |

| 4h | 0.8:1 | [3] |

| 4j | 2.0:1 | [3] |

| 10b | 1.5:1 | [3] |

Note: This data is for contextual purposes only and does not represent the CNS penetration of this compound.

Experimental Protocols for Assessing CNS Penetration

While the specific protocols used for this compound are not detailed in the literature, the following represents a generalized workflow for determining the CNS penetration of a novel chemical entity in preclinical species.

In Vivo Pharmacokinetic Study

-

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are cannulated (e.g., in the jugular vein for blood sampling) prior to the study.

-

Compound Administration: The test compound is administered, typically intravenously (IV) to determine intrinsic penetration properties, or orally (PO) to assess penetration after absorption.

-

Sample Collection:

-

Blood: Serial blood samples are collected at various time points post-dose. Plasma is separated by centrifugation.

-

Brain: At terminal time points, animals are euthanized, and brains are rapidly excised.

-

Cerebrospinal Fluid (CSF): CSF can be collected from the cisterna magna.

-

-

Sample Analysis:

-

Plasma and brain homogenate concentrations of the compound are determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Data Analysis:

-

The brain-to-plasma ratio (Kp) is calculated as the total concentration in the brain divided by the total concentration in the plasma at a given time point or as the ratio of the area under the curve (AUC) for the brain and plasma.

-

To determine the unbound brain-to-plasma ratio (Kp,uu), the fraction of unbound drug in plasma (fu,p) and brain tissue (fu,brain) is determined using methods like equilibrium dialysis. Kp,uu is then calculated as Kp * (fu,p / fu,brain).

-

Signaling Pathway of the EP1 Receptor

This compound is an antagonist of the EP1 receptor. The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of the EP1 receptor by its endogenous ligand, prostaglandin E2 (PGE2), leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in intracellular calcium concentration ([Ca2+]i) can modulate a variety of downstream cellular processes, including neuronal excitability and signaling cascades implicated in pain and neuroinflammation. In the context of neurotoxicity, EP1 receptor activation has been shown to disrupt Ca2+ homeostasis.[4] Furthermore, there is evidence linking EP1 receptor signaling to the PTEN/AKT pathway, which is crucial for cell survival.[5]

Conclusion

This compound is an EP1 receptor antagonist with confirmed, albeit unquantified, penetration into the central nervous system in preclinical models. This characteristic is a prerequisite for its potential therapeutic application in neurological disorders where the EP1 receptor is implicated, such as certain types of pain and neuroinflammation. While the absence of specific quantitative CNS penetration data in the public domain presents a challenge for a detailed assessment, the qualitative information, contextual data from other EP1 antagonists, and an understanding of the relevant signaling pathways provide a foundational framework for researchers. Further investigation to precisely quantify the brain and CSF exposure of this compound will be essential for its continued development for CNS indications. Future studies should aim to establish the Kp and, more importantly, the Kp,uu of this compound to understand the extent of its target engagement in the brain.

References

- 1. Discovery of this compound: An EP(1) receptor antagonist with efficacy in preclinical models of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of brain penetrant, soluble, pyrazole amide EP1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prostaglandin E2 EP1 receptors: downstream effectors of COX-2 neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotection by PGE2 receptor EP1 inhibition involves the PTEN/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Selective EP1 Receptor Antagonist GSK345931A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of GSK345931A, a selective antagonist of the E-type prostanoid receptor 1 (EP1). The document consolidates available data on its binding affinity and functional selectivity, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction

This compound is a potent and selective antagonist of the EP1 receptor, developed by GlaxoSmithKline.[1][2] The EP1 receptor, a G-protein coupled receptor (GPCR), is primarily activated by prostaglandin E2 (PGE2). Its activation is implicated in various physiological and pathophysiological processes, including inflammation, pain, and fever. Selective blockade of the EP1 receptor with antagonists like this compound presents a promising therapeutic strategy for managing these conditions.[1]

Data Presentation

Binding Affinity Profile

This compound exhibits high affinity for the human EP1 receptor. While a comprehensive selectivity panel from the primary literature is not publicly available, the compound is consistently reported as a selective EP1 antagonist.

| Compound | Receptor | pKi | Species | Reference |

| This compound | EP1 | 7.8 | Human | Hall A, et al. (2009) |

Note: The pKi value is derived from radioligand binding assays. A higher pKi value indicates a higher binding affinity.

Functional Activity Profile

This compound acts as an antagonist, blocking the downstream signaling initiated by EP1 receptor activation. Its functional selectivity is demonstrated by its ability to inhibit PGE2-induced responses in cells expressing the EP1 receptor, without significantly affecting the activity of other prostanoid receptors.

| Receptor | Functional Assay | Activity |

| EP1 | Calcium Mobilization | Antagonist |

| EP2, EP3, EP4, DP, FP, IP, TP | Various | Reported to be inactive or significantly less potent |

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed to characterize the selectivity of EP1 receptor antagonists like this compound.

Radioligand Binding Assay (for determining binding affinity)

This protocol outlines a standard filtration binding assay to determine the binding affinity (Ki) of a test compound for the EP1 receptor.

Objective: To measure the competitive displacement of a radiolabeled ligand from the EP1 receptor by this compound.

Materials:

-

HEK293 cells stably expressing the human EP1 receptor

-

Cell membrane preparation from the above cells

-

[³H]-PGE2 (Radioligand)

-

This compound (Test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Culture HEK293-hEP1 cells and harvest. Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following in order:

-

Binding buffer

-

A fixed concentration of [³H]-PGE2 (typically at its Kd concentration)

-

Varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M)

-

Cell membrane preparation

-

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 90 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-PGE2). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay (for determining functional antagonism)

This protocol describes a fluorescence-based assay to measure the ability of this compound to block PGE2-induced calcium mobilization in cells expressing the EP1 receptor.

Objective: To assess the functional antagonist activity of this compound at the Gq-coupled EP1 receptor.

Materials:

-

HEK293 cells stably expressing the human EP1 receptor

-

Cell culture medium

-

Fluo-4 AM or other calcium-sensitive fluorescent dye

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

PGE2 (Agonist)

-

This compound (Test compound)

-

A fluorescence plate reader with an integrated fluid dispenser (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating: Seed HEK293-hEP1 cells into black-walled, clear-bottom 96-well plates and culture overnight.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the cells to take up the dye.

-

Compound Pre-incubation: Wash the cells with assay buffer and then add varying concentrations of this compound. Incubate for a period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Then, add a fixed concentration of PGE2 (typically the EC80 concentration) to all wells and continue to monitor the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Plot the peak fluorescence response against the concentration of this compound to determine the IC50 value for the inhibition of the PGE2-induced calcium signal.

Mandatory Visualizations

Signaling Pathway

Caption: EP1 Receptor Signaling Pathway.

Experimental Workflow

Caption: Experimental Workflow for Characterizing this compound.

References

GSK345931A molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of GSK345931A, a selective EP1 receptor antagonist. The compound has demonstrated efficacy in preclinical models of inflammatory pain and exhibits measurable central nervous system penetration in mice and rats.[1][2] This document summarizes its key molecular data in a structured format for ease of reference.

Core Molecular Data

The fundamental molecular characteristics of this compound are detailed below. This information is crucial for a range of research applications, from experimental design to computational modeling.

| Parameter | Value | Source |

| Chemical Formula | C22H19ClNNaO3 | [1][3][4] |

| Molecular Weight | 403.83 g/mol | [1][2][3] |

| CAS Number | 869499-38-7 (Salt) | [1][2] |

| IUPAC Name | 2-Pyridinecarboxylic acid, 6-(5'-chloro-2'-(2-methylpropoxy)(1,1'-biphenyl)-2-yl)-, sodium salt | [1] |

Logical Relationship of Core Data

The following diagram illustrates the direct relationship between the compound's identity and its fundamental physicochemical properties.

References

Methodological & Application

Application Notes and Protocols for GSK345931A, an EP1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK345931A is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2] This receptor is implicated in the signaling pathways of inflammation and pain.[3][4][5] As a Gq protein-coupled receptor, the activation of EP1 by its endogenous ligand PGE2 leads to an increase in intracellular calcium levels, a key event in neuronal sensitization and inflammatory processes.[6][7][8] Preclinical studies have demonstrated that this compound possesses potent analgesic efficacy in animal models of inflammatory pain.[1][2][3] It has shown good metabolic stability in rats and the ability to penetrate the central nervous system in both mice and rats.[1][2][3] These characteristics suggest its potential as a therapeutic agent for inflammatory pain conditions.

Signaling Pathway of the EP1 Receptor

The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with its ligand prostaglandin E2 (PGE2), initiates a signaling cascade. This cascade primarily involves the activation of Gq protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration activates various downstream effector proteins, including protein kinase C (PKC), which contributes to the sensitization of nociceptors and the overall inflammatory response.[6][7][8][9][10]

Caption: EP1 Receptor Signaling Pathway and the inhibitory action of this compound.

In Vivo Experimental Protocols

While specific, detailed protocols for this compound are not publicly available, the following represents a generalized approach for evaluating an EP1 receptor antagonist in a preclinical model of inflammatory pain, based on standard methodologies in the field.

General Experimental Workflow

Caption: A generalized workflow for in vivo testing of this compound.

Animal Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats

This is a widely used and well-characterized model of persistent inflammatory pain.

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Acclimation: Animals are housed for at least one week prior to experimentation with ad libitum access to food and water.

-

Baseline Measurement: Baseline paw withdrawal thresholds to mechanical stimuli (using von Frey filaments) and thermal stimuli (using a plantar test apparatus) are determined for both hind paws.

-

Induction of Inflammation: A single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of the right hind paw. The contralateral paw receives no injection and serves as a control.

-

Post-CFA Assessment: Mechanical allodynia and thermal hyperalgesia are typically established within 24 hours and can persist for several weeks.

Drug Administration

-

Compound Preparation: this compound is suspended in a suitable vehicle (e.g., 0.5% methylcellulose in water).

-

Route of Administration: Based on its described good metabolic stability, oral gavage (p.o.) is an appropriate route.[3]

-

Dosing: A dose-response study would be conducted with doses potentially ranging from 1 to 100 mg/kg. A vehicle control group receives the vehicle alone.

Assessment of Analgesic Efficacy

-

Mechanical Allodynia: Paw withdrawal thresholds are measured using calibrated von Frey filaments at various time points post-drug administration (e.g., 1, 2, 4, 6, and 24 hours). An increase in the paw withdrawal threshold in the ipsilateral (CFA-injected) paw indicates an anti-allodynic effect.

-

Thermal Hyperalgesia: Paw withdrawal latencies to a radiant heat source are measured at the same time points. An increase in paw withdrawal latency in the ipsilateral paw indicates an anti-hyperalgesic effect.

Data Presentation

The following tables illustrate how quantitative data from such experiments would be presented. Note: The data presented here are illustrative and not actual experimental results for this compound, as this information is not publicly available.

Table 1: Effect of this compound on Mechanical Allodynia in CFA-Treated Rats

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) at 2h Post-Dose (Mean ± SEM) | % Reversal of Hyperalgesia |

| Vehicle | - | 4.5 ± 0.5 | 0% |

| This compound | 10 | 8.2 ± 0.7 | 41% |

| This compound | 30 | 12.5 ± 1.1 | 89% |

| This compound | 100 | 14.8 ± 0.9 | 114% (to baseline) |

| Naive Control | - | 15.0 ± 1.0 | N/A |

| p < 0.05 compared to Vehicle group. |

Table 2: Pharmacokinetic Parameters of this compound in Rats (Illustrative)

| Parameter | Value (Mean ± SD) |

| Tmax (h) | 1.5 ± 0.5 |

| Cmax (ng/mL) | 850 ± 150 |

| AUC (0-t) (ng*h/mL) | 4500 ± 700 |

| t1/2 (h) | 4.2 ± 0.8 |

| Bioavailability (%) | ~40% |

Note on Data Availability: The quantitative in vivo efficacy and pharmacokinetic data for this compound are not detailed in the publicly accessible scientific literature. The primary publication from Hall et al. (2009) in Bioorganic & Medicinal Chemistry Letters describes the discovery and general efficacy but does not provide specific dose-response data or detailed pharmacokinetic parameters in its abstract.[1]

Conclusion

This compound is a promising EP1 receptor antagonist with demonstrated analgesic properties in preclinical models of inflammatory pain. The protocols outlined above provide a general framework for the in vivo evaluation of this and similar compounds. Further research and public dissemination of detailed experimental data would be invaluable for the scientific community to fully assess the therapeutic potential of this compound.

References

- 1. Discovery of this compound: An EP(1) receptor antagonist with efficacy in preclinical models of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. EP1 antagonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are EP1 antagonists and how do they work? [synapse.patsnap.com]

- 6. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. What are EP1 agonists and how do they work? [synapse.patsnap.com]

- 9. pnas.org [pnas.org]

- 10. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Solubility of GSK345931A

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information and protocols regarding the solubility of GSK345931A, a potent and selective EP1 receptor antagonist. Due to the limited availability of specific quantitative solubility data in public literature, this guide furnishes a comprehensive experimental protocol for determining the solubility of this compound in various solvents, including Dimethyl Sulfoxide (DMSO). Additionally, it outlines the relevant signaling pathway for contextual understanding.

Introduction to this compound